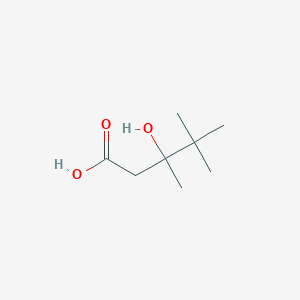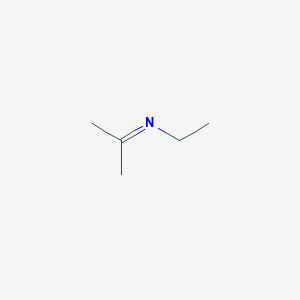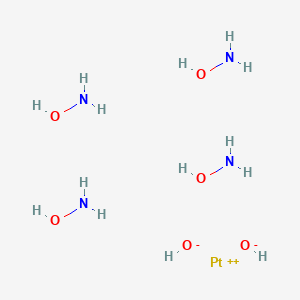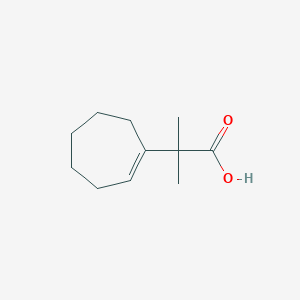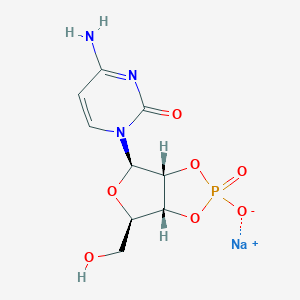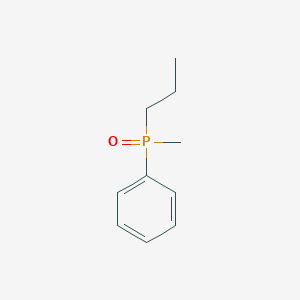
Methyl 7-(2-pentylcyclohexyl)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(2-pentylcyclohexyl)heptanoate is a chemical compound that belongs to the family of cyclohexanols. It is commonly used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of Methyl 7-(2-pentylcyclohexyl)heptanoate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, which are responsible for inflammation and pain. It may also act by modulating the activity of neurotransmitters in the brain, thereby exerting its neuroprotective effects.
Biochemische Und Physiologische Effekte
Methyl 7-(2-pentylcyclohexyl)heptanoate has been found to exert a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 7-(2-pentylcyclohexyl)heptanoate in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, its potential neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using Methyl 7-(2-pentylcyclohexyl)heptanoate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 7-(2-pentylcyclohexyl)heptanoate. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of pain and inflammation-related disorders. Another potential direction is to investigate its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate its potential use in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion
Methyl 7-(2-pentylcyclohexyl)heptanoate is a chemical compound that has potential applications in scientific research, especially in the field of medicine. It exhibits anti-inflammatory and analgesic properties and potential neuroprotective effects, making it a potential candidate for the treatment of pain and inflammation-related disorders and neurodegenerative diseases. While it has limitations in lab experiments, its unique properties make it a promising area of research for the future.
Synthesemethoden
The synthesis of Methyl 7-(2-pentylcyclohexyl)heptanoate involves the reaction of 7-bromoheptanoic acid with 2-pentylcyclohexanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as tetrahydrofuran or dichloromethane. The resulting product is then purified using chromatography techniques to obtain pure Methyl 7-(2-pentylcyclohexyl)heptanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(2-pentylcyclohexyl)heptanoate has potential applications in scientific research, especially in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been found to have potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16847-10-2 |
|---|---|
Produktname |
Methyl 7-(2-pentylcyclohexyl)heptanoate |
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
methyl 7-(2-pentylcyclohexyl)heptanoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
ZOSQNEXXAVNWJH-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC1CCCCC1CCCCCCC(=O)OC |
Synonyme |
2-Pentylcyclohexaneheptanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



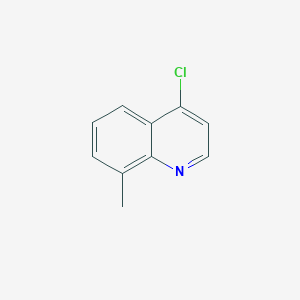
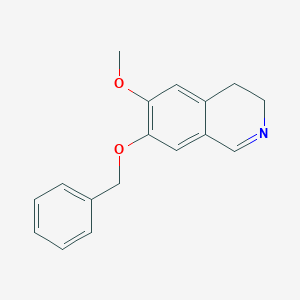
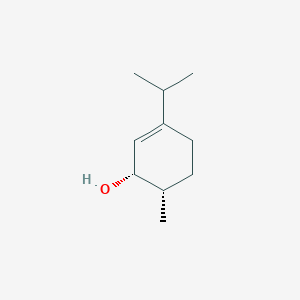
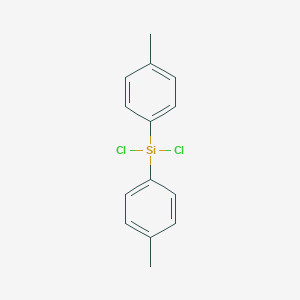
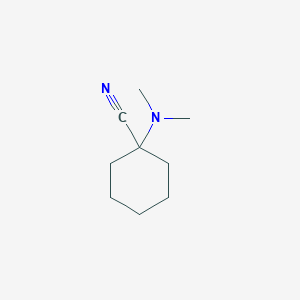
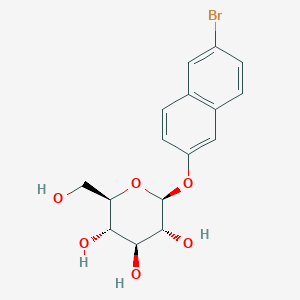
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
